molecular formula C8H10N2O B3261250 N-(2-Methylpyridin-3-yl)acetamide CAS No. 34050-39-0

N-(2-Methylpyridin-3-yl)acetamide

Cat. No. B3261250
CAS RN: 34050-39-0
M. Wt: 150.18 g/mol
InChI Key: FWYOCGXRWCWTRL-UHFFFAOYSA-N
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Patent
US08133907B2

Procedure details

Acetic Acid Anhydride (17.9 mmol; 1.7 mL) was added to 3-Amino-2-picoline (17.0 mmol; 1.8 g) in dichloromethane (10 mL) and diisopropylethylamine (17.9 mmol; 3.1 mL) at 25° C. under argon. The reaction aged 30 min at 25° C. then was diluted with dichloromethane and extracted with water and brine. The aqueous layer was extracted with dichloromethane and ether then the combined organics were dried over sodium sulfate, filtered and concentrated in vacuo. The resulting yellow oil was purified by chromatography (0% to 66% ethyl acetate in hexane) to afford the title compound.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[C:10]([CH3:15])=[N:11][CH:12]=[CH:13][CH:14]=1.C(N(C(C)C)CC)(C)C>ClCCl>[CH3:15][C:10]1[C:9]([NH:8][C:5](=[O:7])[CH3:6])=[CH:14][CH:13]=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
NC=1C(=NC=CC1)C
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane and ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting yellow oil was purified by chromatography (0% to 66% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=C1NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.